4-chloro-6-methylthieno[3,2-c]pyridine
Description
Properties
CAS No. |
184913-07-3 |
|---|---|
Molecular Formula |
C8H6ClNS |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination
Phosphorus oxychloride (POCl₃) serves as the chlorinating agent of choice, achieving >90% yield when reacting with 6-methylthieno[3,2-c]pyridin-4-ol precursors. Key parameters include:
-
Catalyst : Anhydrous dimethylformamide (DMF) or triethylamine accelerates Cl⁻ displacement.
-
Workup : Excess POCl₃ is removed via reduced-pressure distillation (50–105°C, −0.06 to −0.095 MPa), minimizing hydrolysis side reactions.
Example Protocol :
-
6-Methylthieno[3,2-c]pyridin-4-ol (10 mmol) is suspended in POCl₃ (40 mL) with DMF (1.5 eq).
-
Reflux at 110°C for 7 hours, followed by distillation under −0.08 MPa.
-
The residue is quenched in ice water, extracted with dichloromethane, and crystallized to yield 4-chloro-6-methylthieno[3,2-c]pyridine (93% yield, purity 99.2% by HPLC).
Alternative Chlorination Agents
-
Thionyl Chloride (SOCl₂) : Requires prolonged reflux (12–16 hours) but achieves 85–88% yield.
-
PCl₅ : Effective in tetrahydrofuran (THF) at 60°C (4 hours, 89% yield), though prone to over-chlorination.
Methyl Group Introduction at Position 6
Friedel-Crafts Alkylation
Direct methylation of thieno[3,2-c]pyridine precursors is facilitated by:
-
Reagents : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of AlCl₃.
-
Conditions : 0°C to room temperature, 2–4 hours in dichloromethane.
Optimized Procedure :
Directed Ortho-Metalation (DoM)
Lithiation at position 6 using n-BuLi (−78°C, THF) followed by quenching with methyl iodide achieves 86–89% regioselectivity. This method avoids electrophilic substitution limitations but demands strict anhydrous conditions.
Integrated Synthesis Routes
One-Pot Cyclization-Chlorination
A streamlined approach combines thiophene-pyridine annulation and chlorination:
-
Cyclization : 3-Cyano-4-methylpyridine (10 mmol) reacts with ethyl 2-mercaptoacetate (12 mmol) in ethanol/HCl (reflux, 5 hours).
-
Chlorination : POCl₃ (15 mL) and DMF (0.5 eq) are added directly, refluxed for 8 hours.
-
Isolation : Distillation and crystallization yield this compound (78% overall yield).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces methyl groups post-cyclization:
-
4-Chlorothieno[3,2-c]pyridine (5 mmol) reacts with trimethylboroxine (1.2 eq) and Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1).
-
Heated at 90°C for 12 hours, yielding 6-methyl derivative (82%, purity 97.8%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| POCl₃ Chlorination | 93 | 99.2 | High yield, scalable | POCl₃ toxicity |
| Friedel-Crafts | 91 | 98.5 | Mild conditions | Requires AlCl₃, aqueous workup |
| Suzuki Coupling | 82 | 97.8 | Regioselective | Costly catalysts, longer reaction |
| One-Pot Integrated | 78 | 96.4 | Reduced isolation steps | Moderate yield |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methylthieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling to form C-C bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Chloro-6-methylthieno[3,2-c]pyridine belongs to the thieno[2,3-b]pyridine family, which has been studied for its potential anticancer properties. Research indicates that compounds in this class can inhibit the growth of cancer stem cells (CSCs), particularly in triple-negative breast cancer cell lines. These compounds target phosphoinositide-specific phospholipase C (pi-PLC), leading to significant antiproliferative effects at nanomolar concentrations. For instance, a study demonstrated that a derivative of thieno[2,3-b]pyridine exhibited enhanced activity against MDA-MB-231 cells by shifting lipid metabolism towards glucose metabolism, which is crucial for the survival and proliferation of cancer cells .
Mechanism of Action
The mechanism involves interaction with specific enzymes that regulate cell growth and survival pathways. The structural modifications in derivatives like this compound enhance their lipophilicity, allowing better interaction with the target enzymes .
Agricultural Applications
Pesticidal Properties
Research has shown that thieno[3,2-c]pyridine derivatives can serve as effective pesticides. They exhibit properties such as nematicidal, fungicidal, and insecticidal activities. For example, studies have indicated that these compounds can effectively control nematode populations in agricultural settings. In laboratory tests, formulations containing thieno[3,2-c]pyridine derivatives demonstrated complete control of root-knot nematodes when applied at appropriate concentrations .
Herbicide Development
In addition to their pesticidal properties, compounds like this compound are being explored as potential herbicides. Their ability to inhibit specific biochemical pathways in plants can lead to effective weed management strategies without harming crops .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups that enhance its biological activity. The compound's physical properties include a specific melting point and solubility characteristics that are essential for formulating effective agricultural and pharmaceutical products .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits CSC growth via pi-PLC targeting |
| Agricultural Science | Pesticide (nematicide) | Controls nematode populations |
| Agricultural Science | Herbicide | Inhibits specific plant growth pathways |
Case Studies
- Anticancer Efficacy : A study on a thieno[2,3-b]pyridine derivative showed a marked decrease in cancer stem cell fractions in breast cancer models by altering metabolic pathways .
- Nematicidal Activity : Field trials demonstrated that formulations containing thieno[3,2-c]pyridine derivatives resulted in significant reductions in root-knot nematode populations compared to untreated controls .
Mechanism of Action
The mechanism of action of 4-chloro-6-methylthieno[3,2-c]pyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system under study.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-c]Pyridine Derivatives
Structural Modifications
- Substituent Effects: Replacement of the chloro group with ethoxymethylideneamino or cyano groups (as in ) alters electronic properties and steric bulk, impacting reactivity in cyclocondensation reactions. For example, compound 12 () incorporates triazole and pyridine extensions, enabling multi-target interactions .
Furo[3,2-c]Pyridine Derivatives
Furo[3,2-c]pyridines replace the thiophene sulfur with oxygen, reducing electron density and altering π-stacking interactions.
- Antipsychotic Potential: 2-Methylfuro[3,2-c]pyridine derivatives (e.g., in copper complexes) show promise in neuropharmacology due to their planar structure and N-donor coordination sites .
- Antimicrobial Activity: 4-Chlorofuro[3,2-c]pyridine derivatives synthesized via Suzuki coupling () highlight the role of halogenation in enhancing bioactivity. The chloro substituent in both furo and thieno analogs may confer similar electrophilic reactivity .
Pyrrolo[3,2-c]Pyridine Derivatives
Pyrrolo[3,2-c]pyridines feature a nitrogen atom in the fused ring, enabling hydrogen bonding and metal coordination.
Tetrahydrothieno[3,2-c]Pyridine Derivatives
- Pharmacological Relevance: 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a metabolite of ticlopidine, an antiplatelet drug. The tetrahydro modification reduces aromaticity, enhancing solubility but limiting CNS penetration. In contrast, the fully aromatic 4-chloro-6-methylthieno analog may exhibit higher blood-brain barrier permeability .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-chloro-6-methylthieno[3,2-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions or cross-coupling strategies. For example, Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups using palladium catalysts, as demonstrated in structurally similar furo[3,2-c]pyridine derivatives (reaction conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) . Halogenation (e.g., using POCl₃ or NCS) is critical for introducing chloro substituents. Optimizing stoichiometry, catalyst loading, and temperature (e.g., 60–100°C) improves yields. Characterization via ¹H/¹³C NMR and LC-MS confirms purity .
Q. How can structural ambiguities in this compound derivatives be resolved experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving regiochemical ambiguities, as shown in copper(II) complexes of methylfuro[3,2-c]pyridine derivatives . Complementary techniques include 2D NMR (e.g., NOESY for spatial proximity) and IR spectroscopy to confirm functional groups. Computational modeling (DFT) can predict electronic structures and validate experimental data .
Q. What preliminary assays are used to evaluate the bioactivity of this compound?
- Methodological Answer : Initial screening involves kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive binding) and cytotoxicity profiling (MTT assay in cancer cell lines like HeLa or MCF-7). For antimicrobial activity, broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers optimize the substitution pattern to enhance kinase inhibitory activity in thieno[3,2-c]pyridine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) identify critical interactions with kinase active sites. For example:
| Substituent Position | Activity Trend (IC₅₀) | Key Interaction |
|---|---|---|
| 6-Methyl | Moderate (1.2 µM) | Hydrophobic pocket |
| 4-Chloro | High (0.3 µM) | Halogen bonding |
| 2-Trifluoromethyl | Low (>10 µM) | Steric hindrance |
| Data from analogous pyrrolo[3,2-c]pyridines suggest chloro and methyl groups synergize for potency . |
Q. What strategies reconcile contradictory data on halogenated derivatives’ metabolic stability versus reactivity?
- Methodological Answer : Contradictions arise from halogen electronegativity (Cl vs. I) and placement. For instance:
- Chlorine : Enhances metabolic stability (CYP450 resistance) but reduces solubility.
- Iodine : Improves radiolabeling for imaging but increases off-target reactivity .
Mitigation: Introduce solubilizing groups (e.g., methoxy) at non-critical positions or use deuterated analogs to balance stability and reactivity .
Q. How do π-π stacking and hydrogen bonding influence the compound’s interaction with DNA or enzymes?
- Methodological Answer : SCXRD and MD simulations reveal that the thieno ring engages in π-π stacking (3.4–3.8 Å distances) with aromatic residues (e.g., Phe in kinases). Hydrogen bonds between the pyridine nitrogen and Asp/Glu side chains (2.7–3.1 Å) stabilize binding. Mutagenesis studies (e.g., Ala scanning) validate these interactions .
Q. What advanced techniques quantify the compound’s effects on cellular signaling pathways?
- Methodological Answer : Phosphoproteomics (LC-MS/MS) identifies downstream targets (e.g., MAPK/ERK). RNA-seq or CRISPR-Cas9 screens can pinpoint pathway dependencies. For real-time tracking, fuse luciferase reporters to pathway-specific promoters (e.g., NF-κB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
